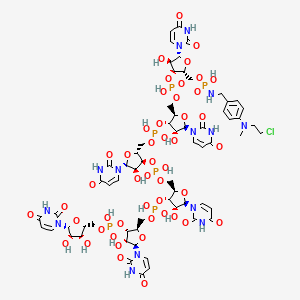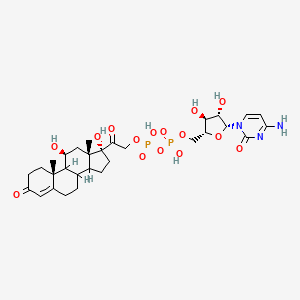![molecular formula C20H14FN5 B1209002 6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile CAS No. 887396-42-1](/img/structure/B1209002.png)
6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile is a phenylpyridine.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis of Pyridine Derivatives: The compound is utilized as a precursor in the synthesis of various pyridine and fused pyridine derivatives. It undergoes reactions leading to isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives with potential biological activities (Al-Issa, 2012).
Biological Interactions and Activities
- Interaction with Lysozyme: Research shows the compound's interactions with lysozyme, indicating changes in lysozyme conformation and suggesting hydrophobic interactions play a significant role in the association (Wu, Lian, Shen, & Wan, 2007).
- Antitumor and Antimicrobial Activities: The compound has been tested for antibacterial and antifungal activities. Certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as against liver cell lines, suggesting potential for antitumor applications (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Chemical Properties and Reactions
- Synthesis of Heterocyclic Compounds: It serves as a precursor in synthesizing a variety of heterocyclic compounds, including pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes, highlighting its versatility in organic synthesis (Aly, 2006).
Industrial Applications
- Corrosion Inhibition: In the context of materials science, certain pyrazolopyridine derivatives, including this compound, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Propiedades
Número CAS |
887396-42-1 |
|---|---|
Fórmula molecular |
C20H14FN5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
6-amino-4-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H14FN5/c1-12-17-18(13-7-9-14(21)10-8-13)16(11-22)19(23)24-20(17)26(25-12)15-5-3-2-4-6-15/h2-10H,1H3,(H2,23,24) |
Clave InChI |
CDOWYMNKXWPDQS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,9,10,11,12,12-hexachloro-4,6-dimethyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1208942.png)
